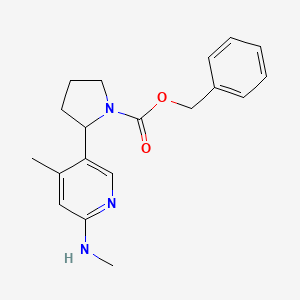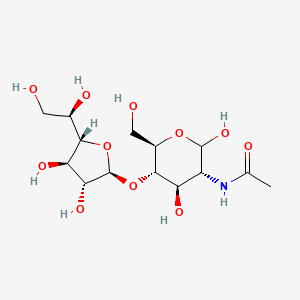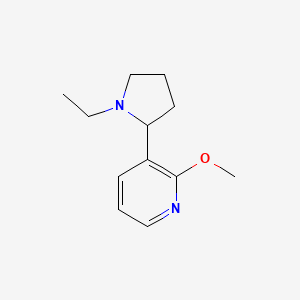
1-Benzhydrylazetidin-3-yl methanesulfonate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ベンジドリラゼチジン-3-イルメタンスルホネート塩酸塩は、分子式C17H19NO3Sの化学化合物です。化学、生物学、医学など、さまざまな科学研究分野での用途で知られています。この化合物は、アゼチジン環にベンジドリール基が結合した独特の構造が特徴であり、有機合成における貴重な中間体となっています。
準備方法
合成経路と反応条件
1-ベンジドリラゼチジン-3-イルメタンスルホネート塩酸塩の合成は、通常、1-ベンジドリラゼチジンとメタンスルホニルクロリドの反応によって行われます。この反応は、しばしば副反応を避けるために低温で、制御された条件下で行われます。生成物はその後、再結晶またはクロマトグラフィーによって精製され、高純度の目的化合物が得られます .
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、一貫した品質と収量を確保するために、工業用グレードの試薬と機器が使用されます。反応条件は、効率を最大化し、廃棄物を最小限に抑えるように最適化されており、大規模生産にとって経済的に実行可能なプロセスとなっています .
化学反応の分析
反応の種類
1-ベンジドリラゼチジン-3-イルメタンスルホネート塩酸塩は、さまざまな化学反応を起こし、その中には以下のようなものがあります。
置換反応: この化合物は、メタンスルホネート基が他の求核剤によって置換される求核置換反応に参加することができます。
酸化と還元: これは、酸化と還元反応を起こし、異なる酸化状態と誘導体の形成につながる可能性があります。
一般的な試薬と条件
求核剤: 置換反応で使用される一般的な求核剤には、アミン、チオール、アルコキシドなどがあります。
酸化剤: 過マンガン酸カリウムや三酸化クロムなどの酸化剤が、酸化反応に使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、アミンによる求核置換は、対応するアミン誘導体を生じることができ、酸化はスルホン酸誘導体を生成することができます .
科学的研究の応用
1-ベンジドリラゼチジン-3-イルメタンスルホネート塩酸塩は、科学研究において幅広い用途があります。
化学: これは、医薬品や農薬を含む、複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、酵素のメカニズムやタンパク質の相互作用の研究に使用されます。
医学: これは、新しい薬剤や治療剤の開発における前駆体として役立ちます。
作用機序
1-ベンジドリラゼチジン-3-イルメタンスルホネート塩酸塩の作用機序は、特定の分子標的との相互作用に関与しています。ベンジドリール基とアゼチジン環は、標的分子の結合に重要な役割を果たし、それらの活性と機能に影響を与えます。この化合物は、さまざまな生化学経路を調節することができ、さまざまな用途においてさまざまな効果をもたらします .
類似化合物との比較
類似化合物
- 1-ベンジドリール-3-メチルアゼチジン-3-イルメタンスルホネート
- 3-アミノ-1-ベンジドリラゼチジンメシレート
- 1-ベンジドリラゼチジン-3-オール
- (1-ベンジドリラゼチジン-3-イル)メタノール
独自性
1-ベンジドリラゼチジン-3-イルメタンスルホネート塩酸塩は、その特定の構造的特徴により、独特の反応性と結合特性を付与するため、ユニークです。類似の化合物と比較して、安定性、反応性、およびさまざまな化学反応と用途における汎用性に関して利点を提供しています .
特性
分子式 |
C17H20ClNO3S |
|---|---|
分子量 |
353.9 g/mol |
IUPAC名 |
(1-benzhydrylazetidin-3-yl) methanesulfonate;hydrochloride |
InChI |
InChI=1S/C17H19NO3S.ClH/c1-22(19,20)21-16-12-18(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H |
InChIキー |
DXAQJQZXXOCUIM-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline](/img/structure/B11824695.png)

![({5'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)(tert-butyl)amine](/img/structure/B11824699.png)


![[(2S,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B11824703.png)

![(3aR,6aR)-Tetrahydro-4-[(4-methoxyphenyl)methyl]-2H-furo[3,2-b]pyrrole-2,5(3H)-dione](/img/structure/B11824712.png)




